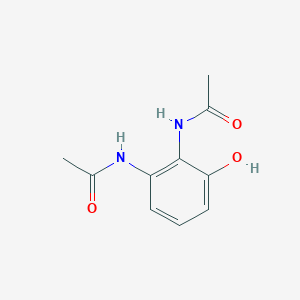

2,3-Diacetamidophenol

Description

Structure

3D Structure

Properties

CAS No. |

116345-46-1 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

N-(2-acetamido-3-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C10H12N2O3/c1-6(13)11-8-4-3-5-9(15)10(8)12-7(2)14/h3-5,15H,1-2H3,(H,11,13)(H,12,14) |

InChI Key |

MNZMFKCQTRWMLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)O)NC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Diacetamidophenol

Historical and Contemporary Approaches to Ortho-Diaminophenol Derivatization

The derivatization of ortho-aminophenols and their diamino analogues is a foundational aspect of synthesizing compounds like 2,3-diacetamidophenol. Historically, derivatization methods often relied on robust, well-established reactions. Contemporary approaches, however, increasingly prioritize precision, control, and automation.

A common strategy involves the modification of amino groups to alter their electronic properties and reactivity. Pre-column derivatization techniques, while often used for analytical purposes in chromatography, illustrate the fundamental chemistry involved. sci-hub.boxnih.gov Reagents like ortho-phthalaldehyde (OPA), for instance, react with primary amines to form detectable adducts. sci-hub.boxnih.gov While the primary goal of these methods is analysis, the underlying reactions showcase the high reactivity of amino groups, which is central to synthetic derivatization. The instability of some derivatives, such as those from OPA, has driven the development of automated, on-line derivatization systems to ensure reproducibility by precisely controlling reaction times. sci-hub.boxnih.gov

In the context of synthesizing this compound, the key derivatization is N-acetylation. The amino groups of a precursor molecule, such as 2,3-diaminophenol (B1330466), are converted to acetamido groups. The principles of N-acetylation are well-established, with the nucleophilic amino group attacking an acetylating agent. In aminophenols, the amino group is generally more nucleophilic than the hydroxyl group, allowing for selective acylation at the nitrogen atom. quora.com This chemoselectivity is a cornerstone of synthesizing acetamido-substituted phenols. quora.com

Selective Acetylation and Hydroxylation Strategies

The synthesis of this compound hinges on the precise introduction of two acetamido groups and a hydroxyl group in the correct positions on the benzene (B151609) ring. This requires highly selective chemical strategies.

Selective Acetylation: The chemoselective acetylation of an aminophenol's amino group is a critical step. Research into the monoacetylation of 2-aminophenol (B121084) to produce N-(2-hydroxyphenyl)acetamide serves as an excellent model for this transformation. acs.orgacs.org In these processes, an acyl donor is required. Studies have compared various acyl donors, including vinyl acetate (B1210297), vinyl butyrate, acetic anhydride, and ethyl acetate, with vinyl acetate often proving to be the most effective as it leads to an irreversible reaction. acs.org Enzymatic catalysis, using enzymes like Novozym 435 (a lipase), has been employed to achieve high chemoselectivity, favoring acetylation of the amino group over the hydroxyl group. acs.orgacs.org The reaction mechanism in such enzymatic systems has been proposed to follow a ternary complex model. acs.org

For the synthesis of this compound, the starting material would logically be 2,3-diaminophenol. The challenge then becomes the diacetylation of both amino groups. Based on the higher nucleophilicity of amino groups compared to the phenol (B47542) hydroxyl, this can be achieved by using a sufficient molar ratio of the acetylating agent. A synthesis for the isomeric 2,4-diacetamidophenol has been documented, which involves the formation of its sodium salt, sodium 2,4-diacetamidophenolate, indicating that the core diacetamido structure can be synthesized and isolated. dtic.mil

Hydroxylation Strategies: An alternative synthetic pathway could involve the hydroxylation of a pre-existing diacetanilide molecule. The hydroxylation of acetanilide (B955) to form o- and p-acetaminophenol is a known transformation. jst.go.jp These reactions can be catalyzed by various systems, including iron-sulfur or nickel-sulfur complexes. jst.go.jp More recent advancements have explored metallaphotocatalysis for the directed ortho-hydroxylation of substituted anilides. acs.org These methods can offer excellent ortho-selectivity and functional group tolerance under mild conditions. acs.org Applying such a strategy to 1,2-diacetamidobenzene could theoretically introduce the required hydroxyl group at the 3-position to yield the target compound.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of phenol derivatives is a significant area of modern chemical research. rsc.org These principles aim to create more environmentally benign and sustainable chemical processes.

One of the key green strategies applicable to this compound synthesis is the use of biocatalysis. As mentioned, enzymes like Novozym 435 can catalyze the chemoselective acetylation of aminophenols. acs.orgacs.org This approach avoids harsh reagents and can often be performed under milder conditions than traditional chemical methods. The choice of solvent is also critical; studies on enzymatic acetylation have explored various solvents to optimize conversion while minimizing environmental impact. acs.org

Another green approach focuses on the reagents themselves. A patented process for the selective acylation of para-aminophenol highlights the use of ketene (B1206846) as an acylating agent in an aqueous solution, which is presented as a clean and environmentally friendly process that results in high purity and yield. google.com The development of routes from renewable feedstocks, such as lignin, to produce key intermediates like phenol is also a major goal in green chemistry. acs.orgscispace.com While direct synthesis of this compound from renewables is not yet established, the synthesis of its precursors from bio-based sources represents a viable green strategy. acs.org Furthermore, the use of greener oxidants, such as nitrous oxide, in the synthesis of phenol derivatives is being explored to address sustainability challenges in aromatic oxygenation chemistry. researchgate.net

The following table summarizes the effect of different acyl donors on the enzymatic monoacetylation of 2-aminophenol, a reaction analogous to the steps required for this compound synthesis.

| Acyl Donor | Conversion (%) | Reference |

|---|---|---|

| Vinyl Acetate | 74.6 | acs.org |

| Vinyl Butyrate | Lower than Vinyl Acetate | acs.org |

| Acetic Anhydride | Lower than Vinyl Acetate | acs.org |

| Ethyl Acetate | Lower than Vinyl Acetate | acs.org |

Scalable Synthetic Routes and Process Optimization

For a chemical compound to be viable for broader applications, its synthesis must be scalable, meaning it can be efficiently and safely performed on a large scale. rsc.orgorganic-chemistry.org Process optimization is key to achieving scalability, focusing on maximizing yield, purity, and cost-effectiveness while ensuring safety.

For this compound, a scalable route would require robust and reproducible reaction conditions. Research on the synthesis of related diacetamido-dideoxy-uronates emphasizes the importance of achieving high yields with good reproducibility for potential scalability. core.ac.uk Optimization of reaction parameters such as temperature, catalyst loading, molar ratios of reactants, and reaction time is crucial. acs.org For instance, in the enzymatic acetylation of 2-aminophenol, the effects of catalyst loading and temperature on conversion were studied to find the optimal conditions. acs.org

Modern chemical engineering offers advanced solutions for scalability, such as continuous flow synthesis. core.ac.ukbeilstein-journals.org Flow chemistry minimizes the accumulation of hazardous reagents or reactive intermediates by maintaining only a small amount of material in the reaction zone at any given time. This significantly improves the safety profile, which is particularly important when dealing with potentially energetic materials or highly exothermic reactions. core.ac.uk A flow process could provide a modular and scalable method for the synthesis of this compound and its derivatives.

The table below shows the optimization of solvent choice for the enzymatic acetylation of 2-aminophenol, a critical factor in process optimization and scalability.

| Solvent | Conversion (%) | Selectivity Note | Reference |

|---|---|---|---|

| tert-butanol | 84 | Decreased selectivity (led to complete acetylation) | acs.org |

| Tetrahydrofuran (THF) | 52 | Chosen for further studies due to better selectivity | acs.org |

| 1,4-dioxane | 40 | - | acs.org |

| Dimethylformamide (DMF) | 3.7 | - | acs.org |

Chemical Reactivity and Derivatization Pathways of 2,3 Diacetamidophenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a key site of reactivity in 2,3-Diacetamidophenol. Its chemical behavior is characterized by the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom.

Etherification and Esterification Reactions

The hydroxyl group of this compound can undergo etherification and esterification reactions. These transformations involve the reaction of the phenolic oxygen with an electrophile, leading to the formation of an ether or an ester, respectively.

Etherification typically proceeds by deprotonation of the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide or other suitable electrophile. The reaction of alcohols with di-tert-butyl dicarbonate (B1257347) (Boc2O) catalyzed by ytterbium triflate (Yb(OTf)3) is a known method for ether synthesis. nih.gov While specific studies on this compound are limited, the general principles of phenol (B47542) etherification are applicable. For instance, the use of basic amide acetals, such as N,N-dimethylformamide dimethyl acetal, has been shown to be effective for the etherification of phenols, affording methyl ethers in high yields. researchgate.net

Esterification of the phenolic hydroxyl group can be achieved by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. Acid catalysts are often employed to facilitate the reaction. Similar to etherification, amide acetals can also be used for the esterification of phenols. researchgate.net The choice of reagents and reaction conditions can be tailored to achieve the desired ester derivative.

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Etherification | Alkyl Halide | Base (e.g., NaOH, K2CO3) | Alkyl Phenyl Ether | savemyexams.com |

| Etherification | Di-tert-butyl dicarbonate (Boc2O) | Yb(OTf)3 | tert-Butyl Phenyl Ether | nih.gov |

| Etherification | N,N-dimethylformamide dimethyl acetal | - | Methyl Phenyl Ether | researchgate.net |

| Esterification | Carboxylic Acid | Acid Catalyst (e.g., H2SO4) | Phenyl Ester | researchgate.net |

| Esterification | Acid Chloride/Anhydride | Base (e.g., Pyridine) | Phenyl Ester | researchgate.net |

Oxidation Reactions and Quinone Formation

Phenols are susceptible to oxidation, and this compound is no exception. The oxidation of phenols can lead to the formation of various products, including quinones. Quinones are a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure. ntnu.no

The oxidation of phenols to quinones can be achieved using a variety of oxidizing agents. rsc.org For instance, the electrochemical oxidation of polycyclic aromatic phenols has been developed to synthesize polycyclic aromatic quinones. ntnu.no In this process, a phenoxonium cation is formed and trapped by a nucleophile like methanol, which is later hydrolyzed to the quinone. ntnu.no The position of the hydroxyl group on the aromatic ring can direct the formation of either p-quinones or o-quinones. ntnu.no In the case of this compound, the presence of substituents on the ring will influence the regioselectivity of the oxidation.

The formation of reactive quinone methide intermediates is also a possibility during the oxidation of phenols. osti.gov These intermediates are highly reactive and can undergo further reactions. osti.gov The oxidation of catechol estrogens to their respective quinones, catalyzed by cytochrome P450 isoforms, has been studied, highlighting the biological relevance of such transformations. nih.gov

Reactivity of the Acetamido Functional Groups

The two acetamido (-NHCOCH3) groups in this compound also contribute to its chemical reactivity. These groups can undergo hydrolysis and N-substitution reactions.

Hydrolysis and Deacetylation Reactions

The amide linkages in the acetamido groups can be cleaved through hydrolysis, a process known as deacetylation. This reaction can be catalyzed by either acids or bases. nih.govetsu.edu

Acid-catalyzed hydrolysis involves protonation of the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. etsu.edu Studies on the acid hydrolysis of chitin (B13524), a polymer with repeating acetamido groups, have shown that factors like acid concentration and reaction time can lead to depolymerization and deacetylation. researchgate.net

Base-catalyzed hydrolysis proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. etsu.edu This is a common method for the deacetylation of chitin to produce chitosan. nih.gov The reaction is a bimolecular second-order nucleophilic substitution (SN2). nih.gov

The ease of hydrolysis of the acetamido groups in this compound will be influenced by the electronic environment of the aromatic ring and the steric hindrance around the amide linkages.

N-Substitution Reactions

While less common than hydrolysis, the nitrogen atom of the acetamido group can potentially undergo substitution reactions. However, the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, reducing its nucleophilicity. N-substitution reactions would likely require activation of the acetamido group or the use of highly reactive electrophiles.

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Pathways

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions. The directing effects of the hydroxyl and acetamido groups play a crucial role in determining the position of substitution.

The phenolic hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution . savemyexams.com The acetamido groups are also activating and ortho-, para-directing. The combined effect of these groups will direct incoming electrophiles to the positions ortho and para to the hydroxyl group. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. savemyexams.comorganic-chemistry.org

Nucleophilic aromatic substitution on the other hand, typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. beyondbenign.org While the hydroxyl and acetamido groups are not strongly electron-withdrawing, under certain conditions, nucleophilic substitution might be possible, particularly if the ring is further activated or if a suitable leaving group is present.

The reactivity of the aromatic ring can be further modulated by the formation of intermediates. For example, the anodic oxidation of an aromatic ring can generate a radical cation, which can then undergo further reactions. cardiff.ac.uk

| Reaction Type | Activating/Deactivating Groups | Directing Effect | Typical Reagents | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | -OH (strongly activating), -NHCOCH3 (activating) | Ortho, para-directing | HNO3/H2SO4 (Nitration), Br2 (Bromination) | savemyexams.com |

| Nucleophilic Aromatic Substitution | Requires strong electron-withdrawing groups | - | Strong nucleophile (e.g., -OH, -OR) | beyondbenign.org |

Cyclization and Heterocycle Formation via this compound Precursors

The chemical architecture of this compound, featuring vicinal acetamido groups and a hydroxyl substituent on a benzene (B151609) ring, suggests that its precursors are highly valuable for constructing complex heterocyclic systems. The primary precursor, 2,3-diaminophenol (B1330466), serves as a versatile building block in synthetic organic chemistry, particularly for reactions involving intramolecular or intermolecular condensation to form fused ring systems. The close proximity of the two amino groups and the adjacent hydroxyl group allows for the formation of five, six, and seven-membered heterocyclic rings through cyclization reactions with various electrophilic partners.

The reduction of 2-amino-3-nitrophenol (B1277897) is a common route to obtain the key intermediate, 2,3-diaminophenol. Once formed, this ortho-phenylenediamine derivative is readily utilized in condensation reactions.

A significant application of 2,3-diaminophenol is in the synthesis of seven-membered heterocycles. Research has demonstrated that 2,3-diaminophenol undergoes a one-pot, microwave-assisted condensation with various ketones. smolecule.comingentaconnect.com This reaction, typically catalyzed by an acid such as acetic acid or p-toluenesulfonic acid, can lead to a mixture of two distinct heterocyclic products: amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines. ingentaconnect.comresearchgate.netscispace.comresearchgate.net The ratio of these products is influenced by the substituents on the ketone reactant. researchgate.net The formation of the benzodiazepine (B76468) is often the kinetically favored product. ingentaconnect.com

The reaction with dicarbonyl compounds is another fruitful pathway. For instance, the reaction of 2,3-diaminophenol with 2,4-pentanedione (a β-diketone) results in the formation of benzo[b] Current time information in Bangalore, IN.diazepinium salts. Similarly, condensation with glyoxal (B1671930) derivatives, such as sodium glyoxal bisulfite, under controlled pH conditions, yields quinoxalin-5-ol, a derivative of the six-membered quinoxaline (B1680401) ring system.

Furthermore, the reaction of 2,3-diaminophenol with aldehydes can form tetradentate Schiff base complexes, which can be important intermediates for creating more complex coordination compounds. smolecule.com

The following table summarizes key cyclization reactions involving the precursor 2,3-diaminophenol.

Table 1: Cyclization Reactions of 2,3-Diaminophenol

This table outlines various synthetic pathways for heterocycles starting from 2,3-diaminophenol, detailing the reagents, conditions, and resulting products.

| Precursor | Reagent(s) | Conditions | Heterocyclic Product(s) |

| 2,3-Diaminophenol | Ketones | Microwave-assisted, acid catalysis (e.g., acetic acid) | Amino-1,5-benzoxazepines and Hydroxyl-1,5-benzodiazepines |

| 2,3-Diaminophenol | 2,4-Pentanedione | N/A | Benzo[b] Current time information in Bangalore, IN.diazepinium salts |

| 2,3-Diaminophenol | Sodium glyoxal bisulfite | Controlled pH (~8), 60°C | Quinoxalin-5-ol |

Coordination Chemistry of 2,3 Diacetamidophenol

Ligand Design Principles for Phenol-Amide Systems

The primary donor sites in a phenol-amide ligand like 2,3-Diacetamidophenol are the phenolate oxygen, the amide oxygen, and potentially the amide nitrogen. The phenolate oxygen is a hard donor, favoring coordination to hard Lewis acids such as Fe(III) and Al(III). The amide group offers ambidentate character, with the carbonyl oxygen being the more common and stronger donor atom compared to the amide nitrogen. The coordination of deprotonated amides can stabilize higher oxidation states in metal ions by increasing the electron density at the metal center researchgate.net.

Key design considerations for phenol-amide ligands include:

Chelate Ring Size: The arrangement of the phenol (B47542) and amide groups determines the size of the chelate ring upon complexation. For this compound, coordination involving the phenolate oxygen and the oxygen of the adjacent acetamido group would form a stable six-membered chelate ring. The formation of five- or six-membered chelate rings is generally favored as it minimizes ring strain.

Steric Hindrance: The substituents on the aromatic ring and the amide nitrogen can introduce steric bulk, which can influence the coordination geometry and the accessibility of the metal center. In this compound, the acetyl groups are relatively small, but their orientation can affect the approach of a metal ion.

Electronic Effects: The electronic properties of the substituents on the phenol ring can modulate the acidity of the phenolic proton and the electron-donating ability of the phenolate oxygen. Electron-withdrawing groups would increase the acidity of the phenol, while electron-donating groups would enhance its coordinating ability.

Number and Type of Donor Atoms: The denticity of the ligand (the number of donor atoms that can bind to a central metal ion) is a critical design element. While this compound is potentially a bidentate or tridentate ligand, the introduction of additional donor groups can create polydentate ligands that form more stable complexes due to the chelate effect.

The strategic placement of hydrogen bond donors and acceptors within the ligand framework can lead to the formation of self-assembled architectures and create a secondary coordination sphere that can influence the reactivity of the metal complex researchgate.netresearchgate.netrsc.org.

Complexation with Transition Metal Ions

Phenol-amide ligands readily form complexes with a variety of transition metal ions. The formation of these complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The nature of the resulting complex, including its stoichiometry and coordination geometry, is influenced by factors such as the metal-to-ligand ratio, the pH of the solution, and the nature of the counter-ion.

Based on studies of related aminophenol and amide-containing ligands, this compound is expected to coordinate to transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II) iarjset.comresearchgate.net. The deprotonation of the phenolic hydroxyl group is generally a prerequisite for coordination, leading to the formation of a stable phenolate-metal bond. The amide group can then coordinate through its carbonyl oxygen, resulting in a chelate structure.

For instance, studies on Schiff base ligands derived from aminophenols have shown that complexation often occurs through the phenolate oxygen and the imine nitrogen rsc.orgresearchgate.net. In the case of this compound, the analogous coordination would involve the phenolate oxygen and one of the amide oxygens. The presence of two amide groups offers the possibility of different coordination modes, including bridging between two metal centers.

The table below summarizes the expected coordination behavior of this compound with various transition metal ions, based on findings for analogous phenol-amide systems.

| Metal Ion | Expected Coordination Mode | Potential Geometry |

| Cu(II) | Bidentate (O, O) or Tridentate | Square planar, Octahedral |

| Ni(II) | Bidentate (O, O) or Tridentate | Square planar, Octahedral |

| Co(II) | Bidentate (O, O) or Tridentate | Tetrahedral, Octahedral |

| Zn(II) | Bidentate (O, O) or Tridentate | Tetrahedral, Octahedral |

| Fe(III) | Bidentate (O, O) or Tridentate | Octahedral |

This table is predictive and based on the coordination chemistry of analogous phenol-amide ligands.

Structural Analysis of Metal-2,3-Diacetamidophenol Complexes

The precise determination of the structure of metal complexes is crucial for understanding their properties and reactivity. X-ray crystallography is the most definitive technique for elucidating the solid-state structure of coordination compounds. While no crystal structures of metal complexes with this compound are currently available in the public domain, the structural features can be inferred from related compounds.

For metal complexes of ligands containing both phenol and amide groups, X-ray structural analysis has revealed a variety of coordination geometries. For example, the coordination of amide-based ligands to metal ions like Zn(II) and Cd(II) can result in the formation of mononuclear, dinuclear, or polynuclear structures, depending on the ligand's denticity and the reaction conditions researchgate.netrsc.orgresearchgate.net.

In a hypothetical mononuclear complex of this compound, the ligand would likely act as a bidentate ligand, coordinating to the metal ion through the deprotonated phenolate oxygen and one of the amide carbonyl oxygens. This would lead to the formation of a six-membered chelate ring. The remaining coordination sites on the metal would be occupied by solvent molecules or other ligands.

The table below presents hypothetical structural data for a generic mononuclear metal complex of this compound, based on typical bond lengths and angles observed in related structures.

| Parameter | Expected Value |

| M-O(phenolate) bond length | 1.9 - 2.1 Å |

| M-O(amide) bond length | 2.0 - 2.2 Å |

| O(phenolate)-M-O(amide) angle | ~90° |

| Coordination Geometry | Distorted Octahedral/Tetrahedral |

This table contains hypothetical data based on known structures of related phenol-amide metal complexes.

Spectroscopic techniques such as FT-IR and UV-Vis are also invaluable for characterizing these complexes. In the FT-IR spectrum, a shift in the C=O stretching frequency of the amide group to a lower wavenumber upon complexation is indicative of coordination through the carbonyl oxygen. Similarly, changes in the O-H stretching region can confirm the deprotonation of the phenolic group.

Mechanistic Studies of Metal-Ligand Interactions

The study of the mechanisms of metal-ligand interactions provides insight into the kinetics and thermodynamics of complex formation and dissociation. For phenol-amide ligands, these studies often focus on the role of pH in the complexation process and the kinetics of ligand exchange reactions.

The complexation of a phenol-amide ligand with a metal ion is typically a stepwise process. The initial step often involves the formation of an outer-sphere complex, followed by the deprotonation of the phenolic group and the subsequent coordination of the phenolate oxygen and the amide oxygen to the metal center. The rate of complex formation can be influenced by the lability of the solvent molecules coordinated to the metal ion and the acidity of the phenolic proton.

Mechanistic studies on related systems have employed techniques such as stopped-flow spectrophotometry and potentiometric titrations to determine the stability constants and the kinetics of complex formation. For instance, the interaction of iron(III) with certain amide-containing ligands has been shown to involve the deprotonation of the amide and phenol moieties, with chelation driving the deprotonation process researchgate.net.

The presence of appended functional groups on the ligand can also play a significant role in the mechanism of metal-ligand interaction. These groups can influence the pre-organization of the ligand for metal binding and can participate in secondary interactions that stabilize the resulting complex researchgate.netrsc.org.

Influence of Ligand Conformation on Coordination Properties

The conformational flexibility of a ligand can have a profound impact on its coordination properties, including its ability to form stable complexes and the geometry of the resulting coordination sphere. For this compound, the rotation around the C-N bonds of the amide groups and the C-C bond between the phenyl ring and the amide substituents can lead to different conformers.

The relative orientation of the two acetamido groups is particularly important. A conformation where both amide carbonyl oxygens are oriented towards the phenolic hydroxyl group would be pre-organized for bidentate coordination. Conversely, a conformation where the amide groups are oriented away from each other might favor monodentate coordination or the formation of bridged dimeric or polymeric structures.

Computational studies on related amide-containing ligands have shown that the ligand's conformation can significantly affect the stability and structure of the resulting metal complexes researchgate.net. The interplay between intramolecular hydrogen bonding and steric repulsion between the substituents determines the preferred conformation of the free ligand, which in turn influences its coordination behavior.

The nature of the solvent can also influence the ligand conformation through solute-solvent interactions. In polar solvents, conformations that maximize the exposure of polar groups to the solvent may be favored, while in nonpolar solvents, intramolecular hydrogen bonding may play a more dominant role in dictating the conformation.

Applications in Materials Science and Polymer Chemistry

2,3-Diacetamidophenol as a Monomer for Polymer Synthesis

There is no specific evidence in the reviewed literature of this compound being used as a monomer for polymer synthesis. The synthesis of polymers typically involves monomers that undergo reactions like condensation or addition polymerization. nih.gov Phenolic compounds, in general, are precursors to important polymers. For example, phenol (B47542) itself is a key monomer in the production of phenol-formaldehyde resins. epa.gov While the parent compound, 2,3-diaminophenol (B1330466), is commercially available, its direct application in polymerization is not widely documented either. cymitquimica.com The acetylated form, this compound, would present different reactivity and solubility, but its polymerization behavior has not been described.

Incorporation into Functional Polymer Architectures

Functional polymers are designed to have specific properties and applications, often derived from the functional groups present in their monomers. asiaresearchnews.com The acetamido groups in this compound could impart functionality, such as enhanced hydrophilicity or the ability to coordinate with metal ions. However, without experimental data on polymers derived from this monomer, its role in creating functional polymer architectures remains hypothetical. The development of new functional polymers is an active area of research, focusing on innovative approaches to enhance material performance and environmental compatibility. nih.gov

Design and Synthesis of Advanced Polymeric Materials

The creation of advanced polymeric materials involves the synthesis of new polymers or the modification of existing ones to achieve high-performance characteristics. nih.gov This can include developing polymers with superior thermal stability, mechanical strength, or specific electronic properties. While various substituted phenols and other aromatic compounds are employed to create such advanced materials, the contribution of this compound to this field is not documented. Research in this area is vast, exploring everything from cationic polymerization of specific monomers to the synthesis of coordination polymers for photocatalysis. mdpi.comresearchgate.net

Role in Hybrid Organic-Inorganic Material Development

Hybrid organic-inorganic materials combine the properties of both organic molecules and inorganic frameworks. The phenolic group of this compound could potentially act as a linking agent to an inorganic component, such as silica, through covalent bonds or other interactions. The acetamido groups could then provide further functionality within the hybrid material. The synthesis of such materials often involves techniques like the sol-gel process, where organic precursors are integrated into an inorganic matrix. While this is a plausible application for a functionalized phenol, there are no specific studies demonstrating the use of this compound in this context.

Theoretical and Computational Investigations of 2,3 Diacetamidophenol

Quantum Chemical Characterization of Electronic Structure

A foundational aspect of understanding any molecule is the characterization of its electronic structure. This typically involves the use of quantum chemical calculations to determine properties such as molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electron density distribution, and electrostatic potential. These parameters are crucial for predicting a molecule's reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. mdpi.comnih.gov DFT calculations can be employed to determine a variety of reactivity descriptors, such as chemical hardness, softness, electronegativity, and electrophilicity index. nih.govscirp.org These descriptors help in understanding how a molecule will behave in a chemical reaction.

Furthermore, DFT is instrumental in assessing the thermodynamic stability of different molecular conformations by calculating their relative energies. For 2,3-Diacetamidophenol, DFT studies could predict the most stable geometric arrangement of the molecule and identify the most likely sites for electrophilic or nucleophilic attack. As of now, specific DFT studies focused on the reactivity and stability of this compound are not available in the scientific literature.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govnih.govmdpi.com These simulations can provide detailed information about how a molecule interacts with its environment, such as with solvent molecules or other solute molecules.

For this compound, MD simulations could be used to understand its solvation behavior, its potential to form aggregates, and its interactions with biological macromolecules. This information would be particularly valuable in the context of its potential applications. Currently, there is a lack of published research detailing molecular dynamics simulations specifically involving this compound.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are frequently used to predict the spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be a powerful tool for interpreting experimental spectra and for identifying the presence of specific functional groups and conformational isomers.

A conformational analysis of this compound, coupled with the prediction of its spectroscopic signatures, would be invaluable for its characterization. However, dedicated computational studies on the spectroscopic properties and conformational landscape of this compound have not yet been reported.

Elucidation of Reaction Mechanisms through Computational Modeling

For this compound, computational modeling could be used to investigate its synthesis, degradation pathways, or its participation in various chemical transformations. Such studies would be crucial for optimizing reaction conditions and for predicting potential reaction products. To date, no computational studies on the reaction mechanisms involving this compound have been published.

Advanced Spectroscopic and Analytical Research Methodologies for 2,3 Diacetamidophenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 2,3-diacetamidophenol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and types of atoms, their connectivity, and their spatial arrangement.

For this compound, ¹H NMR spectroscopy would be used to identify all the unique proton environments in the molecule. The aromatic protons on the phenyl ring would appear as a complex multiplet, with their specific chemical shifts and coupling patterns providing definitive information about the substitution pattern. The protons of the two acetamido groups (-NHCOCH₃) would each give rise to two distinct signals: a singlet for the methyl (CH₃) protons and a broader signal for the amide (NH) proton. The chemical shift of the phenolic hydroxyl (-OH) proton is often variable and can be confirmed by deuterium exchange.

¹³C NMR spectroscopy, typically performed with proton decoupling, provides a single peak for each unique carbon atom in the molecule. This allows for the direct observation of all carbon environments, from the aromatic ring carbons to the carbonyl and methyl carbons of the acetamido groups. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing connectivity. COSY spectra reveal proton-proton coupling networks, helping to assign the signals of the aromatic protons. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C spectrum. news-medical.net

The expected NMR spectral data for this compound can be predicted based on the analysis of similar compounds, such as the regioisomers of hydroxyacetanilide. news-medical.netoxinst.com For instance, the chemical shifts of the aromatic protons and carbons are highly sensitive to the positions of the substituents on the phenyl ring.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.5 | m |

| Amide-NH (2-position) | 9.0 - 9.5 | br s |

| Amide-NH (3-position) | 9.5 - 10.0 | br s |

| Phenolic-OH | 9.0 - 9.5 | br s |

| Methyl-CH₃ (2-position) | ~2.0 | s |

| Methyl-CH₃ (3-position) | ~2.1 | s |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 150 - 160 |

| Aromatic C-N | 130 - 140 |

| Aromatic C-H | 110 - 130 |

| Carbonyl C=O | 168 - 170 |

| Methyl CH₃ | 23 - 25 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational modes of their chemical bonds.

In the analysis of this compound, FT-IR and Raman spectroscopy would provide a characteristic "fingerprint" of the molecule, allowing for the confirmation of its key functional groups. The presence of the phenolic hydroxyl (-OH) group would be indicated by a broad absorption band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the two amide groups would appear as one or two sharp bands in the same region.

The carbonyl (C=O) stretching vibration of the acetamido groups is a very strong and characteristic absorption in the FT-IR spectrum, typically appearing around 1650-1680 cm⁻¹. The C-N stretching and N-H bending vibrations of the amide groups (Amide II and Amide III bands) would also be observable. Aromatic C-H and C=C stretching vibrations would give rise to a series of bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Raman spectroscopy provides complementary information to FT-IR. While the O-H and N-H stretching vibrations are often weak in the Raman spectrum, the aromatic ring vibrations and the C=O stretch are typically strong. This complementarity is useful for a comprehensive analysis of the vibrational modes of the molecule. The analysis of the FT-IR and Raman spectra of acetanilide (B955) serves as a good reference for the assignment of the vibrational modes of this compound. nih.govresearching.cnresearchgate.netresearchgate.net

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H stretch | 3200 - 3600 (broad) |

| Amide -NH | N-H stretch | 3200 - 3400 (sharp) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Methyl C-H | C-H stretch | 2850 - 3000 |

| Amide C=O (Amide I) | C=O stretch | 1650 - 1680 |

| Aromatic C=C | C=C stretch | 1400 - 1600 |

| Amide N-H bend (Amide II) | N-H bend | 1510 - 1570 |

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Purity and Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method that can be used to determine the molecular weight of a compound, confirm its elemental composition, and obtain structural information through fragmentation analysis.

For this compound, High-Resolution Mass Spectrometry (HRMS) would be employed to determine its exact molecular weight with high accuracy. This allows for the calculation of the elemental formula, providing strong evidence for the identity of the compound.

Tandem mass spectrometry (MS/MS) is used to obtain structural information by inducing the fragmentation of a selected precursor ion. The resulting fragment ions are then analyzed to elucidate the structure of the original molecule. The fragmentation pattern of this compound would be expected to show characteristic losses of the acetyl groups and other fragments, providing a unique fingerprint for the molecule. The fragmentation pattern of paracetamol (acetaminophen) provides a useful comparison for predicting the fragmentation of this compound. nih.govresearchgate.net Common fragmentation pathways for acetamidophenols include the loss of ketene (B1206846) (CH₂=C=O) from the acetamido group and cleavage of the amide bond.

Interactive Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 209.0866 | Protonated molecular ion |

| [M-CH₂CO]⁺ | 167.0760 | Loss of one ketene molecule |

| [M-2(CH₂CO)]⁺ | 125.0655 | Loss of two ketene molecules |

| [M-CH₃CONH]⁺ | 150.0549 | Cleavage of one amide bond |

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the precise positions of all atoms in the crystal lattice, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

Interactive Table 5: Typical Information Obtained from X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The dimensions and angles of the repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

| Hydrogen Bonding | Details of intermolecular and intramolecular hydrogen bonds. |

Chromatographic Methods (HPLC, GC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used chromatographic methods in organic chemistry.

HPLC is a versatile technique for the analysis of a wide range of compounds, including polar and non-polar molecules. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. sielc.comhelixchrom.comresearchgate.net In this method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. HPLC can be used to assess the purity of a sample of this compound by detecting and quantifying any impurities present. It is also an excellent tool for monitoring the progress of a chemical reaction by analyzing the composition of the reaction mixture over time.

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Phenolic compounds like this compound are often not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is typically required to increase their volatility. oup.com This can be achieved by converting the polar hydroxyl and amide groups into less polar derivatives, such as silyl or acetyl esters. After derivatization, the compound can be readily analyzed by GC, which offers high resolution and sensitivity.

Interactive Table 6: Exemplar HPLC Method for the Analysis of Acetamidophenol Derivatives

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Conclusion and Future Research Directions

Synthesis and Characterization Advancements

The synthetic accessibility of 2,3-Diacetamidophenol is a critical first step for any future investigations. While specific literature on its synthesis is scarce, established methodologies for the preparation of substituted aminophenols can be adapted. A plausible synthetic route could involve the selective di-acetylation of 2,3-diaminophenol (B1330466), which in turn could be synthesized from the reduction of 2,3-dinitrophenol. Advancements in this area would focus on optimizing reaction conditions to achieve high yields and purity, potentially exploring greener synthetic pathways with milder reagents and solvents. nih.govdigitellinc.com

The thorough characterization of this compound is paramount. Standard spectroscopic techniques would be employed to confirm its structure and purity. The anticipated data from these techniques are summarized in the table below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the two distinct N-H protons of the acetamido groups, as well as the methyl protons of the acetyl groups. |

| ¹³C NMR | Resonances for the six aromatic carbons, the two carbonyl carbons, and the two methyl carbons of the acetamido groups. |

| FT-IR | Characteristic absorption bands for the O-H stretch of the phenol (B47542), the N-H stretches of the amides, the C=O stretches of the amide carbonyls, and C-N stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of this compound, along with characteristic fragmentation patterns. |

Future research should aim for the unambiguous assignment of all spectral data, potentially aided by two-dimensional NMR techniques.

Emerging Avenues in Coordination and Materials Science Applications

The structure of this compound, featuring a phenolic hydroxyl group and two amide functionalities, presents intriguing possibilities for its use as a ligand in coordination chemistry. The oxygen and nitrogen atoms can act as potential donor sites for metal ions, leading to the formation of a variety of coordination complexes. nih.gov The study of these complexes could reveal interesting structural motifs and electronic properties. The field could explore the synthesis of metal-phenolic networks (MPNs) using this compound as the organic linker, which could have applications in areas such as catalysis, gas storage, and sensing. mdpi.com

In materials science, the functional groups of this compound could be exploited to create novel polymers and functional materials. For instance, it could be used as a monomer in polymerization reactions to produce polyamides or polyesters with tailored properties. nih.gov Furthermore, its ability to form hydrogen bonds could be harnessed in the design of self-assembling materials and supramolecular structures. The functionalization of materials like SBA-15 with aminophenol derivatives has shown promise for adsorption applications, suggesting a potential avenue for this compound in environmental remediation. maastrichtuniversity.nl

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is a powerful tool in modern chemical research. bath.ac.ukrsc.orgbham.ac.uk For this compound, computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into its electronic structure, spectroscopic properties, and reactivity. nih.govnih.govacs.orgacs.org

Potential areas for integrated computational and experimental studies include:

Predicting Spectroscopic Data: Calculating theoretical NMR and IR spectra to aid in the interpretation of experimental data.

Modeling Coordination Complexes: Simulating the interaction of this compound with various metal ions to predict the geometry and stability of the resulting complexes.

Investigating Reaction Mechanisms: Elucidating the pathways of synthetic transformations and derivatizations to optimize reaction conditions.

Screening for Potential Applications: Using computational methods to predict properties relevant to materials science, such as band gaps and adsorption energies.

By combining theoretical predictions with empirical observations, researchers can accelerate the discovery and development of new applications for this compound and its derivatives.

Prospects for Novel Derivatives and Their Academic Exploration

The chemical scaffold of this compound offers multiple sites for derivatization, opening up a wide array of possibilities for creating novel molecules with potentially enhanced or entirely new properties. nih.gov Strategies for derivatization could target the phenolic hydroxyl group, the aromatic ring, or the acetamido groups.

| Functionalization Site | Potential Reactions | Potential Applications of Derivatives |

| Phenolic -OH | Etherification, Esterification | Modified solubility, introduction of new functional groups for further reactions. |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., halogenation, nitration, sulfonation) | Tuning of electronic properties, creation of building blocks for more complex molecules. rsc.orgnih.govresearchgate.netrsc.org |

| Acetamido Groups | N-alkylation, modification of the acetyl group | Alteration of steric and electronic environment, introduction of chirality. |

The academic exploration of these novel derivatives could lead to the discovery of compounds with interesting biological activities, unique photophysical properties, or enhanced performance in materials science applications. The development of efficient and selective methods for the synthesis of these polysubstituted arenes will be a key challenge and a significant area of research. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.